4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid
CAS No.: 1310350-99-2
Cat. No.: VC2843383
Molecular Formula: C5H3ClF2N2O2
Molecular Weight: 196.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1310350-99-2 |
---|---|
Molecular Formula | C5H3ClF2N2O2 |
Molecular Weight | 196.54 g/mol |
IUPAC Name | 4-chloro-1-(difluoromethyl)pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C5H3ClF2N2O2/c6-2-1-10(5(7)8)9-3(2)4(11)12/h1,5H,(H,11,12) |
Standard InChI Key | CJHLWLUPTLVMPW-UHFFFAOYSA-N |
SMILES | C1=C(C(=NN1C(F)F)C(=O)O)Cl |
Canonical SMILES | C1=C(C(=NN1C(F)F)C(=O)O)Cl |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
Property | Value |
---|---|
CAS No. | 1310350-99-2 |
Molecular Formula | C₅H₃ClF₂N₂O₂ |
Molecular Weight | 196.54 g/mol |
Physical Appearance | Crystalline solid |
Recommended Storage | 2-8°C, away from moisture, sealed |
Hazard Classification | Warning: H302-H315-H320-H335 |
Precautionary Statements | P261-P280-P301+P312-P302+P352-P305+P351+P338 |
Stability and Degradation Patterns
The compound demonstrates specific stability characteristics that influence its storage, handling, and application in research contexts. According to available data, the compound exhibits moderate stability under standard laboratory conditions but requires proper storage to maintain its integrity. Recommendations indicate storage at 2-8°C in sealed containers, protected from moisture to prevent potential hydrolysis of the carboxylic acid group or other degradation mechanisms .
Synthesis Methods and Chemical Reactions
Synthetic Routes
Biological Activities and Pharmacological Properties
Antimicrobial Properties
One of the most significant biological activities of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is its antimicrobial effect. Research has demonstrated that this compound exhibits notable activity against various bacterial strains, particularly showing efficacy against Staphylococcus aureus with a documented Minimum Inhibitory Concentration (MIC) of 16 μg/mL. The mechanism of action appears to involve inhibition of bacterial cell wall synthesis, though the precise molecular targets remain under investigation. This antimicrobial activity positions the compound as a potential candidate for further development in addressing bacterial infections, particularly in the context of increasing antimicrobial resistance.
Antiparasitic Activity
Beyond its antibacterial properties, 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid has demonstrated promising antiparasitic activities. Specifically, research has shown its effectiveness against Plasmodium species, the causative agents of malaria. This activity is of particular interest given the ongoing global health challenges posed by malaria and the emergence of drug-resistant Plasmodium strains. The structural features of the pyrazole ring and its substitution pattern appear to play crucial roles in determining antiparasitic efficacy, with variations in the pyrazole structure significantly affecting activity against different Plasmodium strains.
Enzymatic Inhibition
The compound has been investigated for its inhibitory effects on specific enzymatic pathways. Research has indicated that 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid can inhibit certain ATPases involved in cellular energy metabolism. This property suggests potential applications in cancer therapy, as many tumor cells demonstrate altered energy metabolism patterns that might be targeted by such inhibitors. The precise mechanisms of enzyme inhibition, binding affinities, and selectivity profiles are areas of ongoing investigation that could further elucidate the compound's therapeutic potential.
Concentration | 1 mg Preparation | 5 mg Preparation | 10 mg Preparation |
---|---|---|---|
1 mM | 5.088 mL | 25.4401 mL | 50.8802 mL |
5 mM | 1.0176 mL | 5.088 mL | 10.176 mL |
10 mM | 0.5088 mL | 2.544 mL | 5.088 mL |
These guidelines provide researchers with standardized approaches to solution preparation, ensuring consistency in experimental conditions across different research contexts .
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